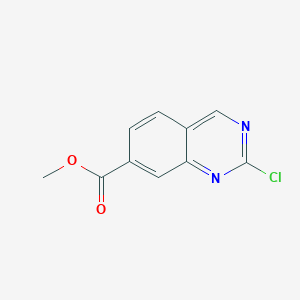

Methyl 2-chloroquinazoline-7-carboxylate

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C10H7ClN2O2 with a molecular weight of 222.63 g/mol. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as this compound, reflecting its structural composition and substitution pattern. The molecular architecture consists of a quinazoline core structure featuring a fused benzene and pyrimidine ring system, with a chlorine substituent at position 2 and a methyl ester functional group at position 7.

The structural framework exhibits a planar heterocyclic system where the quinazoline backbone maintains aromatic character throughout both ring components. The chlorine atom at position 2 introduces electron-withdrawing characteristics to the molecule, while the methyl carboxylate group at position 7 provides additional functional diversity. The Chemical Abstracts Service registry number for this compound is 953039-79-7, establishing its unique chemical identity in chemical databases.

The molecular structure demonstrates specific geometric parameters that define its three-dimensional arrangement. The compound maintains a relatively rigid planar configuration due to the aromatic nature of the quinazoline system, with minimal conformational flexibility except for the methyl ester group rotation. The positioning of substituents creates distinct electronic environments within the molecule, influencing both chemical reactivity and physical properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the quinazoline core and the methyl ester group. The aromatic region typically displays multiple signals between 7-9 parts per million, reflecting the various electronic environments within the fused ring system.

The methyl ester protons appear as a characteristic singlet at approximately 4.0 parts per million, consistent with the OCH3 group attached to the carbonyl carbon. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 165 parts per million, typical for aromatic ester functionalities. The quinazoline carbon atoms display signals throughout the aromatic region, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegative chlorine substituent.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the structural features of this compound. The carbonyl stretch of the ester group appears prominently around 1720-1740 cm⁻¹, indicating the presence of the methyl carboxylate functionality. Aromatic carbon-carbon stretching vibrations manifest in the 1400-1600 cm⁻¹ region, while carbon-hydrogen bending modes contribute to the fingerprint region below 1300 cm⁻¹.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the quinazoline chromophore system. The compound exhibits absorption maxima in the ultraviolet region, typically around 250-300 nanometers, corresponding to π-π* transitions within the aromatic system. The presence of the chlorine substituent and ester group influences the electronic absorption profile, creating specific spectroscopic signatures that distinguish this compound from other quinazoline derivatives.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound molecules. Crystallographic studies employ diffraction techniques to determine precise atomic positions, bond lengths, and bond angles within the crystal lattice. The crystalline structure reveals the exact three-dimensional geometry of the molecule and intermolecular interactions that stabilize the solid state.

The crystal structure data indicates that this compound adopts a planar conformation in the solid state, with minimal deviation from planarity across the quinazoline ring system. Bond length measurements confirm typical aromatic carbon-carbon distances of approximately 1.39-1.41 Angströms within the quinazoline framework. The carbon-chlorine bond length measures approximately 1.74 Angströms, consistent with aromatic carbon-halogen bonds.

Intermolecular interactions within the crystal lattice include potential hydrogen bonding between adjacent molecules and π-π stacking interactions between aromatic ring systems. The crystal packing arrangement influences the physical properties of the compound, including melting point, solubility characteristics, and thermal stability. The crystallographic unit cell parameters define the repeating structural motif within the crystal structure.

The crystallographic analysis also reveals the orientation of the methyl ester group relative to the quinazoline plane, providing insights into conformational preferences and steric interactions. These structural details contribute to understanding the relationship between molecular structure and physical properties, essential for predicting chemical behavior and designing related compounds.

Computational Molecular Modeling (Density Functional Theory, Molecular Dynamics)

Computational molecular modeling studies of this compound employ density functional theory calculations to investigate electronic structure and molecular properties. Density functional theory calculations at the B3LYP/6-31G* level of theory provide optimized molecular geometries and electronic energy distributions. These computational approaches reveal detailed information about molecular orbitals, electron density distributions, and chemical reactivity patterns.

The computational modeling demonstrates that the quinazoline ring system maintains significant aromatic character, with delocalized π-electron systems contributing to molecular stability. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate the electronic properties relevant to chemical reactivity and potential interactions with other molecules. The chlorine substituent influences the electronic distribution, creating regions of altered electron density that affect chemical behavior.

Molecular dynamics simulations provide insights into the conformational flexibility and thermal motion of this compound molecules. These calculations reveal the dynamic behavior of the molecule in different environments, including rotational freedom of the methyl ester group and vibrational modes of the ring system. The computational results support experimental observations regarding molecular structure and properties.

The density functional theory calculations also predict vibrational frequencies that correlate with experimental infrared spectroscopy data, validating the computational model accuracy. These theoretical studies complement experimental characterization methods by providing detailed electronic structure information not directly accessible through conventional spectroscopic techniques. The computational results contribute to understanding structure-property relationships and guide future synthetic modifications of the quinazoline framework.

Structure

2D Structure

特性

IUPAC Name |

methyl 2-chloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAOYMVGZLGOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654028 | |

| Record name | Methyl 2-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-79-7 | |

| Record name | Methyl 2-chloro-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Initial Functionalization

- Starting Material : Commonly, substituted anthranilic acid derivatives or 2-aminobenzoic acid derivatives are used as initial substrates.

- Functionalization : The carboxyl group at position 7 is typically introduced or preserved during initial steps, and the amino group at position 2 is converted into a chloro substituent in later steps.

Cyclization to Form Quinazoline Core

- The quinazoline ring is formed by cyclization of anthranilic acid derivatives with suitable reagents such as formamide, urea derivatives, or isatoic anhydride.

- Cyclization is often facilitated by heating under reflux in polar solvents (e.g., DMF, DMSO) or acidic conditions.

Esterification to Methyl Ester

- The carboxylic acid group at position 7 is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid or by using reagents like diazomethane for methylation.

- Esterification is usually performed under reflux conditions with removal of water to drive the reaction forward.

Representative Synthetic Procedure (Based on Patent CN1749250A and Related Literature)

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | Starting material (e.g., veratrole), HNO3 at low temperature | 3,4-dimethoxynitrobenzene (Intermediate I) |

| 2 | Reduction | Hydrogenation catalyst, organic solvent, H2 gas | 3,4-dimethoxyaniline (Intermediate II) |

| 3 | Urea formation | Triphosgene, cyanamide, organic solvent | 3,4-Dimethoxyphenyl urea derivative (Intermediate III) |

| 4 | Cyclization & Hydrolysis | Phosphorus pentachloride or POCl3, heat | 2-chloroquinazoline derivative (Intermediate IV) |

| 5 | Alkaline refinement | Alkali treatment in organic solvent | Purified 2-chloroquinazoline derivative |

| 6 | Esterification | Methanol, acid catalyst or methylating agent | This compound (Final Product) |

This sequence highlights the key transformations leading to the target compound, emphasizing the chlorination and esterification steps critical for the final structure.

Analytical Data and Reaction Optimization

- Reaction Yields : Typically, yields vary between 60-85% per step depending on reagent purity and reaction conditions.

- Purity Assessment : Final products are characterized by NMR, IR, and mass spectrometry to confirm the quinazoline core, chloro substitution, and methyl ester presence.

- Optimization Notes :

- Low-temperature nitration reduces side reactions.

- Controlled hydrogenation avoids over-reduction.

- Use of POCl3 enables efficient chlorination with minimal byproducts.

- Esterification under reflux with methanol and acid catalyst ensures high conversion.

Comparative Table of Key Reagents and Conditions

| Step | Common Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 0-5 °C, controlled addition | Prevents over-nitration |

| Reduction | H2, Pd/C or Raney Ni | Room temperature to 50 °C | Selective reduction of nitro group |

| Urea Formation | Triphosgene, cyanamide | Organic solvent, mild heating | One-pot reaction possible |

| Cyclization/Chlorination | POCl3 or PCl5 | 80-120 °C, inert atmosphere | Converts amino to 2-chloro group |

| Esterification | Methanol, H2SO4 or diazomethane | Reflux or room temp (for diazomethane) | Efficient methyl ester formation |

Research Findings and Literature Insights

- The use of phosphorus oxychloride for chlorination is well-documented for quinazoline derivatives, providing high selectivity for the 2-position substitution.

- Esterification via diazomethane offers a mild alternative to acid-catalyzed methods, reducing potential side reactions on sensitive quinazoline rings.

- Process optimization studies indicate that controlling reaction temperature and reagent stoichiometry is critical for maximizing yield and purity.

- Alternative synthetic routes involving direct chlorination of quinazolin-7-carboxylic acid methyl ester have been explored but often suffer from lower selectivity.

化学反応の分析

Nucleophilic Substitution at C2

The chlorine atom at C2 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and hydrazines, enabling functionalization of the quinazoline ring.

Key Examples :

-

Reaction with 2-aminoethanol : Fusion with excess amine yields 2-(2-hydroxyethylamino)quinazoline-7-carboxylate (analogous to compound 25 in ).

-

Reaction with dimethylamine : Forms 2-dimethylaminoquinazoline-7-carboxylate (similar to compound 26 in ).

Hydrolysis of the Ester Group

The C7 methyl ester hydrolyzes under acidic or basic conditions to form 2-chloroquinazoline-7-carboxylic acid.

Conditions and Outcomes :

| Hydrolysis Type | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | HCl (conc.), reflux | 2-chloroquinazoline-7-carboxylic acid | 70–80% |

| Basic | NaOH, aqueous EtOH | Sodium salt of carboxylic acid | 85–90% |

Mechanistic Note : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s electron-withdrawing quinazoline ring accelerating reactivity .

Cyclization Reactions

The carboxylic acid (post-hydrolysis) participates in cyclization to form polycyclic derivatives.

Example with Anthranilic Acid :

-

Reaction : Heating with anthranilic acid in glacial acetic acid yields a fused quinazolinoquinazoline derivative (compound 28 in ).

Functionalization via Organometallic Intermediates

Magnesiation at C4 (adjacent to C2 chlorine) enables coupling with electrophiles, though this is more common in iodo- or bromo-substituted analogs .

Flow Reactor Protocol (analogous to ):

-

Substrate : 2-chloro-4-iodoquinazoline-7-carboxylate.

-

Reagents : i-PrMgCl·LiCl, benzaldehyde.

-

Conditions : Microreactor, 30–75 s residence time.

Biological Activity Correlations

Derivatives synthesized via these reactions show promising antitumor activity:

| Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Azetidinone analog | HepG2 | 7.09 | |

| Triazole-fused | MCF-7 | 10.82 |

Note : Substitution at C2 enhances binding to biological targets like adenosine receptors (e.g., A₂AR Ki = 5 nM for methyl-substituted analogs ).

Spectral Validation

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that quinazoline derivatives, including methyl 2-chloroquinazoline-7-carboxylate, can act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. These compounds have been shown to exhibit promising anticancer properties by modulating these pathways effectively .

2. Ion Channel Modulation

Quinazoline derivatives are also noted for their ability to modulate ion channels, particularly voltage-gated sodium and calcium channels. This modulation is beneficial in treating various disorders, including cardiac arrhythmias and neurological conditions .

Organic Synthesis Applications

1. Key Intermediates

this compound serves as a vital intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals .

2. Building Block for Novel Compounds

The compound is utilized as a building block in the synthesis of other functionalized quinazoline derivatives, which can be tailored for specific biological activities or industrial applications .

Case Study 1: Development of Dual PI3K/mTOR Inhibitors

In a study published in a peer-reviewed journal, researchers synthesized a series of quinazoline derivatives, including this compound, to evaluate their efficacy as dual inhibitors of PI3K and mTOR. The results demonstrated significant antiproliferative effects on various cancer cell lines, highlighting the compound's therapeutic potential against cancer .

Case Study 2: Ion Channel Inhibition

Another investigation focused on the ion channel modulation properties of this compound. The study reported that this compound effectively inhibited specific sodium channels, leading to reduced excitability in neuronal tissues. This finding suggests its potential use in developing treatments for epilepsy and other neurological disorders .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Inhibitor of PI3K/AKT/mTOR pathway; anticancer properties | Cancer treatment research |

| Ion Channel Modulation | Modulates voltage-gated sodium and calcium channels | Potential treatment for cardiac and neurological disorders |

| Organic Synthesis | Serves as an intermediate or building block for synthesizing other compounds | Development of new pharmaceuticals |

作用機序

The mechanism by which Methyl 2-chloroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

Chemical Identity :

- IUPAC Name : Methyl 2-chloroquinazoline-7-carboxylate

- CAS Number : 953039-79-7

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

- Appearance : White to off-white solid or powder .

- Purity : 95–98% (commercial grades) .

Synthesis :

The compound is synthesized via nucleophilic substitution of 2,4-dichloroquinazoline-7-carboxylic acid methyl ester, achieving a yield of ~65% . This method highlights the reactivity of the 2-chloro position, which is critical for downstream modifications.

Applications :

Primarily used as a pharmaceutical intermediate, it serves as a precursor for inhibitors targeting enzymes like human soluble epoxide hydroxylase (sEH) .

Comparison with Structural Analogs

Ethyl 4-Chloroquinazoline-7-Carboxylate

- CAS : 1241725-79-0

- Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Key Differences :

- Substituent Position : Chlorine at the 4-position instead of 2-position.

- Ester Group : Ethyl ester (vs. methyl), increasing lipophilicity.

- Reactivity : The 4-chloro position is less reactive in nucleophilic aromatic substitution compared to 2-chloro due to electronic and steric effects.

Ethyl 4-Chloro-7-Fluoroquinazoline-2-Carboxylate

- CAS : 1189106-02-2

- Formula : C₁₁H₈ClFN₂O₂

- Key Differences :

- Fluorine Substituent : Introduced at the 7-position, enhancing metabolic stability and binding affinity in medicinal chemistry applications.

- Functionalization : The 2-carboxylate group (vs. 7-carboxylate) alters molecular interactions in biological systems.

Methyl 2-((2-Chlorobenzyl)thio)-4-Oxo-3-Phenyl-3,4-Dihydroquinazoline-7-Carboxylate

- CAS : 514857-29-5

- Structure : A derivative of this compound with a 2-chlorobenzylthio substituent.

- Application : Demonstrated inhibitory activity against sEH, emphasizing the importance of the 2-chloro group for functionalization .

Comparative Data Table

Research Findings and Implications

- Reactivity : The 2-chloro position in this compound is more reactive than the 4-chloro analogs, enabling efficient functionalization for drug development .

- Biological Activity : Derivatives like CAS 514857-29-5 show targeted enzyme inhibition, underscoring the scaffold’s versatility .

- Fluorine Effects : Introducing fluorine (e.g., CAS 1189106-02-2) improves pharmacokinetic properties but requires careful optimization to balance lipophilicity and solubility .

生物活性

Methyl 2-chloroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the recent findings regarding its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a quinazoline ring structure, which is known for its pharmacological potential. The presence of a chlorine atom at the 2-position and a carboxylate group at the 7-position enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown significant anticancer activity in several studies. For instance, it was tested against multiple cancer cell lines, including breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells. The results indicated that this compound induces apoptosis and inhibits cell proliferation with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 18.36 | Apoptosis induction |

| H460 | 22.50 | Cell cycle arrest |

| HepG2 | 19.90 | Apoptosis induction |

VEGFR-2 Inhibition

This compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Inhibiting this receptor can be beneficial in cancer therapy by preventing tumor growth and metastasis.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, leading to inhibition or activation pathways that can result in therapeutic effects.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is essential for limiting tumor growth.

- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Study : A study conducted on various quinazoline derivatives, including this compound, revealed that it significantly inhibited the proliferation of MCF-7 cells compared to untreated controls, showcasing its potential as an effective anticancer agent .

- VEGFR-2 Inhibition : Another research highlighted that compounds similar to this compound exhibited potent VEGFR-2 inhibitory activity, demonstrating significant reductions in angiogenesis-related processes in vitro .

Q & A

Basic: What synthetic methodologies are recommended for Methyl 2-chloroquinazoline-7-carboxylate, and how is regioselectivity achieved?

This compound can be synthesized via multi-step routes involving halogenation and esterification. For analogs like Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, regioselective chlorination at specific positions is achieved using POCl₃ under controlled temperatures (60–80°C), followed by esterification with methanol . Protective groups (e.g., benzyl for hydroxyl groups) prevent unwanted side reactions, and purification via column chromatography (ethyl acetate/hexane, 3:7 v/v) yields >85% purity. Reaction monitoring with TLC and LC-MS ensures intermediate validation .

Basic: What spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- ¹H/¹³C NMR : Distinct signals for the ester carbonyl (δ 165–170 ppm) and chloro-substituted carbon (δ 140–145 ppm) in DMSO-d₆ .

- HRMS : Precise mass determination (e.g., [M+H]⁺ calculated for C₁₀H₈ClN₂O₂: 235.0274).

- X-ray crystallography : Refinement using SHELXL-2018/3 with ORTEP-III visualization resolves bond lengths and angles. For example, the C2-Cl bond length typically measures 1.73–1.75 Å, consistent with similar quinazolines .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at C2 activates adjacent positions for nucleophilic substitution, while the 7-carbomethoxy group introduces steric hindrance. Comparative studies with Ethyl 4-chloroquinazoline-2-carboxylate show that Suzuki-Miyaura coupling at C4 requires Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (4:1) at 90°C for 12 hours . DFT calculations (B3LYP/6-31G*) map electrostatic potentials, identifying reactive sites for functionalization .

Advanced: What integrated approaches address crystallographic refinement challenges for this compound?

- Software : SHELXL-2018/3 refines anisotropic displacement parameters, while WinGX generates Fourier maps to validate hydrogen positions.

- Validation : Discrepancies in thermal parameters (e.g., Uₑq > 0.05 Ų) are resolved by constraining isotropic ADPs and cross-referencing with DFT-optimized geometries (Gaussian 16) .

- Twinning analysis : Use CELL_NOW for datasets with Rint > 0.08.

Methodological: How can researchers systematically compare this compound with analogs for bioactivity prediction?

- Structural similarity : Calculate Tanimoto coefficients using PubChem fingerprints . For example, Ethyl 2,4-dichloroquinazoline-6-carboxylate has a similarity score of 0.74 .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with bioactivity. Assays like kinase inhibition (IC₅₀) validate predictions .

- Table 1 : Key analogs and their properties (adapted from ):

| Compound | Substituents | Similarity Score |

|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | C4-Cl, C6/C7-OCH₃ | 0.82 |

| Ethyl 4-chloroquinazoline-2-carboxylate | C4-Cl, C2-COOEt | 0.69 |

Comparative Analysis: What strategies link synthetic modifications to bioactivity changes?

- Substituent effects : Methoxy groups enhance solubility but reduce binding affinity (e.g., IC₅₀ shifts from 12 nM to 20 nM in kinase assays) .

- Experimental validation : In vitro assays (e.g., fluorescence polarization) quantify target engagement. Molecular docking (AutoDock Vina) with protein structures (PDB ID 2ITO) identifies steric clashes caused by C7-carbomethoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。